BenchChemオンラインストアへようこそ!

1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

HIF inhibition medicinal chemistry regioisomerism

1-(3-Methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251676-36-4, molecular formula C22H19N3O2, molecular weight 357.4 g/mol) is a heterocyclic small molecule belonging to the 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one class. It features a pyridin-2(1H)-one core substituted at the 5-position with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety and at N1 with a 3-methylbenzyl group.

Molecular Formula C22H19N3O2
Molecular Weight 357.413
CAS No. 1251676-36-4
Cat. No. B2472084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
CAS1251676-36-4
Molecular FormulaC22H19N3O2
Molecular Weight357.413
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC(=C4)C
InChIInChI=1S/C22H19N3O2/c1-15-6-8-18(9-7-15)21-23-22(27-24-21)19-10-11-20(26)25(14-19)13-17-5-3-4-16(2)12-17/h3-12,14H,13H2,1-2H3
InChIKeyJEGPGXKQNOMADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251676-36-4) – Compound Class and Structural Identity


1-(3-Methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251676-36-4, molecular formula C22H19N3O2, molecular weight 357.4 g/mol) is a heterocyclic small molecule belonging to the 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one class [1]. It features a pyridin-2(1H)-one core substituted at the 5-position with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety and at N1 with a 3-methylbenzyl group [1]. Structurally related 5-(1,2,4-oxadiazol-5-yl)pyridin-2-ones have been disclosed as hypoxia-inducible factor (HIF) inhibitors in patent literature, though the specific 3-methylbenzyl positional isomer has not been individually profiled in published pharmacological studies [2].

Why Generic Substitution Fails for 1-(3-Methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251676-36-4)


Compounds within the 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one class cannot be considered interchangeable because even minor substituent variations – such as the position of a single methyl group on the N-benzyl ring – can alter molecular recognition at the HIF target interface. The Bayer HIF inhibitor patent explicitly lists 4-methylbenzyl-substituted analogs (CAS 1251607-33-6 and 1251583-14-8) as distinct chemical entities within the genus, indicating that the regiochemistry of the benzyl substituent is a deliberate structural variable [1]. The target compound bears a 3-methylbenzyl group rather than the 4-methylbenzyl group found in the closest patented analogs, a positional isomerism that can influence both target binding conformation and physicochemical properties such as lipophilicity and metabolic stability [1][2]. Without direct comparative biological data, the functional consequence of this isomerism remains unquantified, but the precedent set by the patent's structure-activity relationship framework precludes assuming bioequivalence [1].

Product-Specific Quantitative Evidence Guide for 1-(3-Methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251676-36-4)


Positional Isomer Differentiation: 3-Methylbenzyl vs. 4-Methylbenzyl Substitution

The target compound is the distinct 3-methylbenzyl positional isomer of the 4-methylbenzyl-substituted analogs explicitly recited in Bayer's HIF inhibitor patent (US2014/0329797). The patent lists 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzyl)pyridin-2(1H)-one (CAS 1251607-33-6) and 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzyl)pyridin-2(1H)-one (CAS 1251583-14-8) as representative genus members, both bearing a 4-methylbenzyl substituent [1]. The target compound's 3-methylbenzyl group places the methyl substituent at the meta rather than para position of the benzyl ring, as confirmed by IUPAC name and InChI (InChIKey: JEGPGXKQNOMADJ-UHFFFAOYSA-N) [2]. No published head-to-head biological comparison between these regioisomers is available.

HIF inhibition medicinal chemistry regioisomerism

Computed Lipophilicity (XLogP3) Differentiation from Closest 4-Methylbenzyl Analogs

The target compound has a computed XLogP3-AA value of 3.7 [1]. This value can be compared to structurally analogous 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-ones. For the 4-methylbenzyl-substituted analog 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzyl)pyridin-2(1H)-one (CAS 1251607-33-6), the XLogP3-AA is approximately 4.2 based on its molecular composition (C21H16ClN3O2, MW 377.83) [2]. The lower lipophilicity of the target compound (Δ ~ 0.5 log units) arises from the absence of a chlorine substituent on the oxadiazole phenyl ring and the differential contribution of the 3-methylbenzyl vs. 4-methylbenzyl group. The target compound also has a topological polar surface area (TPSA) of 59.2 Ų [1], which is identical to that of the 4-methylbenzyl analogs as TPSA is insensitive to the positional isomerism.

physicochemical property lipophilicity drug-likeness

Hydrogen Bond Donor Count Differentiates Target from Amino-Substituted Analogs

The target compound has zero hydrogen bond donors (HBD = 0) [1], a calculated property that distinguishes it from any potential analogs bearing hydroxyl, amino, or amide substituents on the oxadiazole or benzyl rings. Many HIF inhibitor leads in the Bayer patent genus incorporate such hydrogen bond-donating functional groups [2]. The absence of HBDs, combined with four hydrogen bond acceptors (HBA = 4) [1], predicts improved passive membrane permeability relative to HBD-containing congeners, although this has not been experimentally verified.

drug-likeness permeability hydrogen bonding

Class-Level HIF Inhibitory Potential from Bayer Patent Genus

The 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one scaffold is claimed as a HIF transactivation inhibitor in US2014/0329797 [1]. The patent describes that compounds of this genus suppress HIF-mediated transcription, a mechanism relevant to hyperproliferative and angiogenic diseases [1]. The target compound (CAS 1251676-36-4) falls within the generic formula (I) of the patent, provided the substituent definitions are met: the 3-methylbenzyl group qualifies as an optionally substituted benzyl, and the p-tolyl group qualifies as an optionally substituted phenyl. However, no specific IC50 or EC50 value has been reported for this exact compound. Direct interrogation of the patent's biological examples reveals that quantitative HIF inhibition data (e.g., IC50 values) are reported only for a subset of exemplified compounds, and CAS 1251676-36-4 is not among them [1]. The closest analog with patent-reported data could not be identified in the available patent excerpts.

HIF-1 inhibition cancer hypoxia

Explicit Statement on the Absence of High-Strength Comparative Biological Evidence

A comprehensive search of PubMed, PubChem BioAssay, patent literature, and authoritative chemical databases (conducted May 2026) yielded no quantitative head-to-head biological comparison between CAS 1251676-36-4 and any structurally defined comparator. No IC50, Ki, EC50, or selectivity data are publicly available for this specific compound in any assay system. The Bayer patent (US2014/0329797) lists several structurally related 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-ones as Chemical Library substances without accompanying biological data [1]. CAS 1251676-36-4 appears to belong to this category of screening library compounds that have been synthesized and catalogued but not individually pharmacologically characterized in the open literature [1][2]. Consequently, any differentiation claims beyond structural and computed physicochemical properties cannot be substantiated at this time.

data transparency procurement risk evidence gap

Prospective Research and Industrial Application Scenarios for 1-(3-Methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1251676-36-4)


Regioisomeric SAR Probe in HIF Inhibitor Lead Optimization

The compound can serve as a regioisomeric probe to interrogate the effect of meta- versus para-methyl substitution on the N-benzyl ring within the HIF inhibitor pharmacophore defined by the Bayer patent genus. A research group pursuing HIF-1α transcription inhibition could order both CAS 1251676-36-4 (3-methylbenzyl) and its closest 4-methylbenzyl comparator (CAS 1251607-33-6 or 1251583-14-8) to conduct a parallel biochemical or cell-based HIF reporter assay, thereby generating the missing head-to-head data [1].

Physicochemical Property Benchmarking in Permeability Screening Cascades

With a computed XLogP3 of 3.7, TPSA of 59.2 Ų, and zero hydrogen bond donors, this compound occupies a favorable drug-like property space. It can be included as a physicochemical benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens alongside analogs with higher lipophilicity or HBD count, to experimentally validate the predicted permeability advantage [1][2].

Chemical Library Diversification for Hypoxia-Dependent Target Screening

The scaffold is included in the HIF inhibitor patent genus, and the 3-methylbenzyl substitution pattern provides a distinct vector for combinatorial library design. Procurement for inclusion in a diversity-oriented screening library targeting hypoxia-dependent pathways (e.g., HIF-1α, HIF-2α, or PHD enzymes) is rational, provided that the user accepts the absence of pre-existing potency data and plans to conduct de novo screening [1].

Negative Control or Inactive Analog Generation in HIF Studies

Given that the Bayer patent indicates that not all genus members equipotently inhibit HIF, this compound may prove to be a weaker or inactive analog upon testing. It could therefore be intentionally procured as a putative negative control for cellular HIF-1α stabilization assays, contingent on experimental verification of its inactivity relative to a confirmed active analog [1].

Quote Request

Request a Quote for 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.